molecular formula C18H18O10 B14518971 1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- CAS No. 62396-88-7

1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]-

Cat. No.: B14518971
CAS No.: 62396-88-7
M. Wt: 394.3 g/mol
InChI Key: HLDKXLQFOIDDSQ-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- is a complex organic compound with a unique structure. It is derived from 1,4-benzenedicarboxaldehyde, which is also known as terephthalaldehyde. The compound features two bis(acetyloxy)methyl groups attached to the benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- typically involves the reaction of terephthalaldehyde with acetic anhydride in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1,4-Benzenedicarboxylic acid.

    Reduction: 1,4-Benzenedimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- involves its ability to undergo various chemical transformations. The molecular targets and pathways include:

    Aldehyde Groups: React with nucleophiles to form imines or hemiacetals.

    Acetyloxy Groups: Hydrolyze to form hydroxyl groups, which can further react with other functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedicarboxaldehyde:

    1,4-Benzenedicarboxaldehyde, 2-methyl-: A derivative with a methyl group attached to the benzene ring.

    1,4-Benzenedicarboxaldehyde, 2,5-bis[(2-ethylhexyl)oxy]-: A derivative with 2-ethylhexyl groups attached to the benzene ring.

Uniqueness

1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]- is unique due to its bis(acetyloxy)methyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62396-88-7

Molecular Formula

C18H18O10

Molecular Weight

394.3 g/mol

IUPAC Name

[acetyloxy-[4-(diacetyloxymethyl)-2,5-diformylphenyl]methyl] acetate

InChI

InChI=1S/C18H18O10/c1-9(21)25-17(26-10(2)22)15-5-14(8-20)16(6-13(15)7-19)18(27-11(3)23)28-12(4)24/h5-8,17-18H,1-4H3

InChI Key

HLDKXLQFOIDDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC(=C(C=C1C=O)C(OC(=O)C)OC(=O)C)C=O)OC(=O)C

Origin of Product

United States

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